
N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N5O and its molecular weight is 402.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a 4-phenyl-1H-1,2,3-triazole moiety. The structural formula can be represented as:
Structural Components
Component | Description |
---|---|
Pyrrolidine | A five-membered nitrogen-containing ring |
3,4-Dichlorophenyl | A phenyl ring with two chlorine substituents |
4-Phenyl-1H-1,2,3-triazole | A triazole ring with a phenyl substitution |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives containing the triazole moiety can inhibit the growth of various cancer cell lines such as MCF-7 and HT29 with IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : Activation of apoptotic pathways through increased p53 expression and caspase activation .
- Inhibition of Cell Proliferation : Compounds with similar structures have shown to disrupt cell cycle progression in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, some derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example:
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the dichlorophenyl group significantly enhances cytotoxicity against various cancer cell lines.
- Substitution patterns on the triazole ring can modulate both anticancer and antimicrobial activities .
Case Study 1: Anticancer Efficacy
A study involving a series of triazole derivatives showed that compounds with a similar structure to this compound exhibited potent cytotoxicity against MCF-7 cells. The most active compound had an IC50 value of 0.5 µM, indicating strong potential for further development in cancer therapy .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory activity, derivatives were tested against COX enzymes. One derivative demonstrated an IC50 value of 10 µM against COX-2, highlighting its potential as an anti-inflammatory agent .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has demonstrated significant antimicrobial activity. Studies have shown that triazole derivatives exhibit potent effects against a variety of pathogens. For instance, compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria as well as fungi, often showing higher efficacy against specific strains such as Bacillus cereus and Candida albicans .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For example, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against prostate cancer and melanoma cell lines . The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.
Anti-inflammatory Effects
There is emerging evidence suggesting that compounds containing a triazole moiety can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways is crucial .
Case Study 1: Anticancer Activity Assessment
A study investigated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against HCT116 (colon cancer) and MCF7 (breast cancer) cells. The study concluded that the compound's mechanism involves apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to N-(3,4-dichlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine were tested against a panel of bacterial strains. The results showed significant inhibition zones compared to control antibiotics, highlighting its potential as an alternative antimicrobial agent .
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(4-phenyltriazol-1-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O/c20-16-7-6-14(10-17(16)21)22-19(27)25-9-8-15(11-25)26-12-18(23-24-26)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFXIYHOEVBRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.